3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid
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Overview
Description
3,3-Dioxo-3lambda6-thiabicyclo[331]nonane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a sulfur atom within its bicyclic framework, which contributes to its distinctive chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed reaction conditions and specific reagents used in the synthesis are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The sulfur atom and carbonyl groups play crucial roles in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
These compounds share a similar bicyclic structure but differ in the heteroatoms present, which can significantly influence their chemical properties and reactivity .
Uniqueness
3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to the presence of both sulfur and carbonyl groups within its bicyclic framework. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c10-9(11)8-2-6-1-7(3-8)5-14(12,13)4-6/h6-8H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARFIYWJNCZNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CS(=O)(=O)C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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